

Application Notes and Protocols for Mavacamten in Human Engineered Cardiac Tissue Models

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Compound of Interest		
Compound Name:	Mavacamten	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **Mavacamten** in human engineered cardiac tissue (hECT) models, particularly for studying hypertrophic cardiomyopathy (HCM). This guide is intended to assist researchers in recapitulating key disease phenotypes and evaluating the therapeutic effects of **Mavacamten** in a human-relevant in vitro system.

Introduction

Hypertrophic cardiomyopathy is a prevalent inherited cardiac disease often linked to mutations in sarcomeric proteins, leading to hypercontractility, impaired relaxation, and adverse cardiac remodeling.[1][2][3] Human engineered cardiac tissues (hECTs) derived from induced pluripotent stem cells (iPSCs), especially those from patients with HCM-causing mutations, offer a powerful platform for disease modeling and drug screening.[1][2] **Mavacamten**, a first-in-class cardiac myosin inhibitor, has been approved for the treatment of obstructive HCM. It acts by reducing the number of available myosin heads for actin binding, thereby normalizing contractility. These protocols detail the use of **Mavacamten** in hECT models to assess its efficacy in reversing HCM-related pathological phenotypes.

Key Applications



- Disease Modeling: Recapitulating HCM phenotypes such as hypercontractility, impaired relaxation, and gene expression changes in hECTs.
- Drug Efficacy Testing: Evaluating the therapeutic potential of **Mavacamten** to rescue pathological phenotypes in HCM hECTs.
- Mechanism of Action Studies: Investigating the molecular and cellular mechanisms by which
 Mavacamten exerts its effects on cardiac tissue.
- Personalized Medicine: Utilizing patient-derived iPSCs to create hECTs for testing individual responses to Mavacamten.

Data Presentation: Efficacy of Mavacamten in HCM hECT Models

The following tables summarize the quantitative effects of **Mavacamten** treatment on hECTs harboring the MYH7-R403Q mutation, a common cause of HCM.

Table 1: Effects of Chronic **Mavacamten** Treatment (250 nM for 5 weeks) on Contractile Properties of R403Q hECTs

Parameter	DMSO Control (R403Q)	Mavacamten (R403Q)	Percentage Change
Twitch Amplitude (μN)	82.4 ± 23.4	41.7 ± 5.9	~50% decrease
Twitch Duration (ms)	Not specified	Reduced by 13.4 ms on average	Reduction
Relaxation Time	Prolonged	Shortened	Improvement

Table 2: Electrophysiological and Calcium Handling Effects of Chronic **Mavacamten** Treatment (250 nM for 5 weeks) on R403Q hECTs



Parameter	DMSO Control (R403Q)	Mavacamten (R403Q)	Percentage Change
Action Potential Duration (APD90)	Prolonged	Reduced by 29.2 ms on average	~29% reduction
Ca2+ Transient Decay Time	Slower	Faster	Improvement
Upstroke Velocity	Not specified	Reduced by 26% on average	Reduction

Table 3: Gene Expression Changes Following Chronic **Mavacamten** Treatment (250 nM for 5 weeks) in R403Q hECTs

Gene	Expression Change with Mavacamten	
NPPB (BNP)	Decreased (mRNA and protein)	
ADRB2	Upregulated	
ATP2A2 (SERCA2a)	Upregulated	
RYR2	Upregulated	
CACNA1C	Upregulated	
MYH7/MYH6 Ratio	Reduced from 2.1 to a lower value	

Table 4: Structural Changes in R403Q hECTs with Chronic **Mavacamten** Treatment (250 nM for 5 weeks)

Parameter	DMSO Control (R403Q)	Mavacamten (R403Q)
Sarcomere Length	Shortened	Increased
Sarcomere Disarray	Increased	Reduced

Experimental Protocols



Protocol 1: Fabrication of Human Engineered Cardiac Tissues (hECTs)

This protocol is based on the Biowire platform for generating 3D hECTs.

Materials:

- Human iPSC-derived cardiomyocytes (iPSC-CMs) from HCM patients (e.g., carrying MYH7-R403Q mutation) and isogenic controls.
- Human cardiac fibroblasts.
- Biowire II platform molds.
- · Fibrinogen solution.
- Thrombin solution.
- Culture medium (e.g., DMEM with supplements).

Procedure:

- Prepare a cell suspension containing iPSC-CMs and cardiac fibroblasts at a defined ratio.
- Mix the cell suspension with fibrinogen solution.
- Add thrombin to the cell-fibrinogen mixture to initiate polymerization.
- Dispense the mixture into the Biowire II molds.
- Allow the tissues to polymerize and compact around the two posts in the mold.
- Culture the hECTs in appropriate media, changing the media every 2-3 days.
- Subject the hECTs to electro-mechanical maturation for 6 weeks.

Protocol 2: Chronic Mavacamten Treatment of hECTs

Materials:



- Mature hECTs (as fabricated in Protocol 1).
- Mavacamten stock solution (in DMSO).
- · Vehicle control (DMSO).
- Culture medium.

Procedure:

- After the 6-week maturation period, divide the hECTs into two groups: Mavacamten-treated and vehicle control.
- Prepare culture medium containing 250 nM **Mavacamten**.
- Prepare a corresponding vehicle control medium with the same concentration of DMSO.
- Replace the medium in the respective wells with the Mavacamten or vehicle control medium.
- Culture the hECTs for 5 weeks, changing the medium every 2-3 days.

Protocol 3: Contractility Assessment

Equipment:

- Force transducer setup.
- Electrical stimulator.
- Data acquisition system.

Procedure:

- Mount the hECTs between a force transducer and a stationary post.
- Pace the tissues at a physiological frequency (e.g., 1 Hz).
- Record the twitch force generated by the hECTs.



 Analyze the recordings to determine parameters such as twitch amplitude, time to peak, and relaxation time.

Protocol 4: Electrophysiology and Calcium Handling Measurements

Equipment:

- · Optical mapping system or confocal microscopy.
- Voltage-sensitive dyes (for action potential).
- Calcium-sensitive dyes.

Procedure:

- Load the hECTs with the appropriate fluorescent dye.
- Mount the tissues on the microscope stage and pace them electrically.
- Record the fluorescence signals to measure action potentials and intracellular calcium transients.
- Analyze the data to determine APD90, calcium transient amplitude, and decay kinetics.

Protocol 5: Gene Expression Analysis (RT-qPCR)

Materials:

- RNA extraction kit.
- Reverse transcription kit.
- qPCR master mix.
- Primers for target genes (e.g., NPPB, ADRB2, ATP2A2, RYR2, CACNA1C) and housekeeping genes (GAPDH, RPL13A).

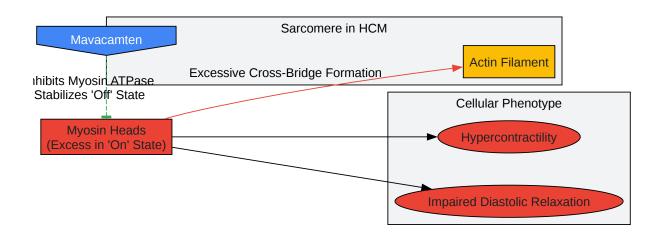
Procedure:



- Harvest the hECTs and extract total RNA.
- Perform reverse transcription to synthesize cDNA.
- Set up qPCR reactions with primers for the genes of interest.
- Run the qPCR and analyze the data using the comparative Ct method to determine relative gene expression.

Visualizations

Mavacamten's Mechanism of Action in HCM

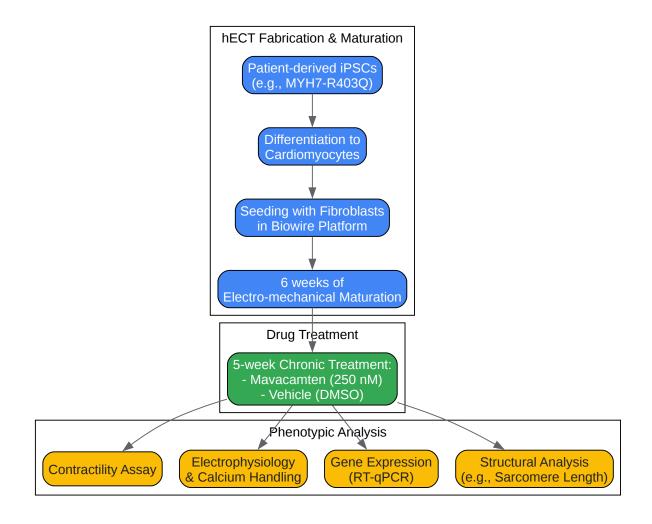


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Caption: Mavacamten inhibits excessive myosin-actin cross-bridging in HCM.

Experimental Workflow for Mavacamten Testing in hECTs





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Caption: Workflow for assessing Mavacamten's effects on hECTs.

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References

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